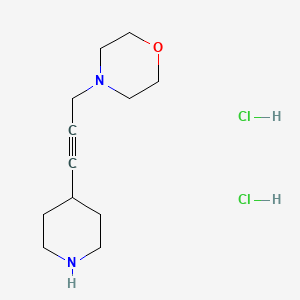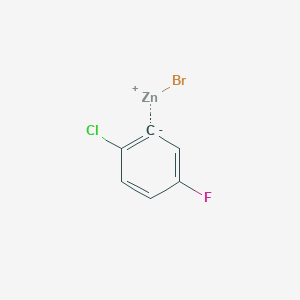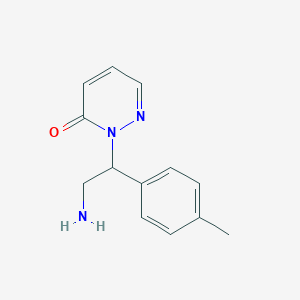
4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-4-fluorophenyl group. One common method involves the reaction of 2-chloro-4-fluoroaniline with a suitable pyrrolidine precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenyl substituents.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)pyrrolidin-3-amine
- 4-(4-Fluorophenyl)pyrrolidin-3-amine
- 4-(2,4-Dichlorophenyl)pyrrolidin-3-amine
Uniqueness
4-(2-Chloro-4-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance the compound’s biological activity and selectivity, making it a valuable candidate for drug discovery and development.
Properties
Molecular Formula |
C10H12ClFN2 |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12ClFN2/c11-9-3-6(12)1-2-7(9)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |
InChI Key |
QMXYMZDFCSLRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 1-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B14879417.png)
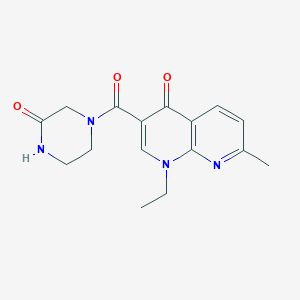
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14879425.png)
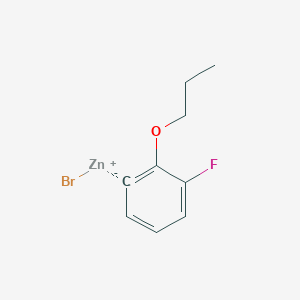
![4-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14879441.png)
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
![(E)-3-(2-Aminoethyl)-5-(benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,4-dione hydrochloride](/img/structure/B14879455.png)
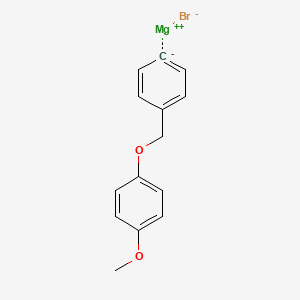

![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
